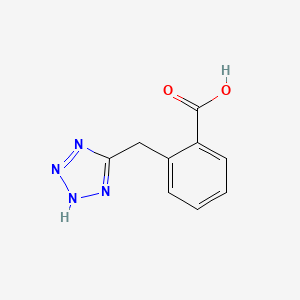![molecular formula C8H8O3 B7817256 4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B7817256.png)
4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-6,8-dioxabicyclo[321]oct-2-en-4-ol is an organic compound with the molecular formula C8H8O3 It is a bicyclic acetal featuring an ethynyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol can be achieved through several methods. One common approach involves the ethynylation of 2-acetyl-3,4-dihydropyrans. This process typically involves the following steps:
Assembly of 2-acetyl-3,4-dihydropyrans: This is done using acetylene gas and ketones in a one-pot procedure.
Ethynylation: The 2-acetyl-3,4-dihydropyrans are then ethynylated with acetylenes using potassium tert-butoxide (KOBut) in dimethyl sulfoxide (DMSO) at 15°C for 2 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this compound a viable candidate for large-scale production.
化学反応の分析
Types of Reactions
4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
科学的研究の応用
4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
- 2-Ethynyl-7,8-dioxabicyclo[3.2.1]oct-3-en-2-ol
- 1,6-Anhydro-2-ethynyl-3,4-didesoxy-β-D-threo-hex-3-enopyranose
Uniqueness
4-Ethynyl-6,8-dioxabicyclo[321]oct-2-en-4-ol is unique due to its specific combination of an ethynyl group and a hydroxyl group within a bicyclic acetal structure
特性
IUPAC Name |
4-ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,3-4,6-7,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZBZJFJOOUETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C=CC2COC1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B7817188.png)




![[5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B7817204.png)
![[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B7817209.png)


![[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B7817226.png)



![4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE](/img/structure/B7817266.png)
